molecular formula C4H2BrClN2 B3026993 2-Bromo-3-chloropyrazine CAS No. 1206250-01-2

2-Bromo-3-chloropyrazine

Cat. No.: B3026993
CAS No.: 1206250-01-2
M. Wt: 193.43
InChI Key: OTZUKTGQTUYRCH-UHFFFAOYSA-N
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Description

2-Bromo-3-chloropyrazine is a heterocyclic organic compound with the molecular formula C4H2BrClN2. It is a derivative of pyrazine, where the hydrogen atoms at positions 2 and 3 are substituted by bromine and chlorine atoms, respectively. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloropyrazine typically involves the halogenation of pyrazine derivatives. One common method is the bromination of 3-chloropyrazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction and conditions. For example, nucleophilic substitution with an amine can yield 2-amino-3-chloropyrazine, while a Suzuki coupling reaction can produce a biaryl pyrazine derivative .

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloropyrazine depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, inhibiting or modifying their activity. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-chloropyrazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Biological Activity

Overview

2-Bromo-3-chloropyrazine is a heterocyclic compound with the molecular formula C4H2BrClN2\text{C}_4\text{H}_2\text{BrClN}_2. It features bromine and chlorine substituents at the 2 and 3 positions of the pyrazine ring, respectively. This unique substitution pattern significantly influences its biological activity, making it a valuable compound in medicinal chemistry and biological research.

The compound's structure allows for various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The halogen substituents can enhance its reactivity, enabling it to form derivatives with potential biological activity. The mechanism of action typically involves interactions with specific molecular targets, such as enzymes or receptors, where it may act as an inhibitor or modulator of activity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, which are being explored for applications in treating bacterial infections.
  • Enzyme Inhibition : It has been identified as a potential inhibitor for various enzymes, including those involved in metabolic pathways relevant to cancer and other diseases .
  • Neuropharmacological Effects : Some studies indicate that derivatives of this compound may interact with neurotransmitter systems, potentially impacting conditions like anxiety or depression .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of certain bacteria,
Enzyme InhibitionPotential inhibitor of metabolic enzymes ,
NeuropharmacologicalEffects on neurotransmitter systems

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of halogenated pyrazines, this compound was tested against several bacterial strains. Results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition Profile

A series of enzyme assays were conducted to evaluate the inhibitory effects of this compound on key metabolic enzymes. The compound demonstrated notable inhibition against certain kinases implicated in cancer progression. This finding positions it as a candidate for further development in cancer therapeutics .

Comparison with Related Compounds

To understand the unique properties of this compound, comparisons were made with structurally similar compounds:

CompoundStructural DifferencesBiological Activity
2-Bromo-3-chloropyridinePyridine ring instead of pyrazineModerate enzyme inhibition
2,3-DichloropyrazineTwo chlorine substituentsLower antimicrobial activity

Properties

IUPAC Name

2-bromo-3-chloropyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-4(6)8-2-1-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZUKTGQTUYRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856692
Record name 2-Bromo-3-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206250-01-2
Record name 2-Bromo-3-chloropyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206250-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-chloropyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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